2-(Dimethylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Description

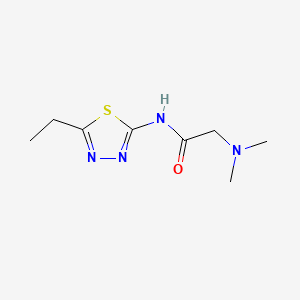

2-(Dimethylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a thiadiazole-based acetamide derivative characterized by a dimethylamino group at the acetamide’s α-position and a 5-ethyl substituent on the 1,3,4-thiadiazole ring.

Properties

IUPAC Name |

2-(dimethylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4OS/c1-4-7-10-11-8(14-7)9-6(13)5-12(2)3/h4-5H2,1-3H3,(H,9,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJVYZVJAFBJZJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)CN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30149719 | |

| Record name | Acetamide, 2-(dimethylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30149719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111750-46-0 | |

| Record name | Acetamide, 2-(dimethylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111750460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2-(dimethylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30149719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Overview

2-(Dimethylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, with the molecular formula C8H14N4OS and a molecular weight of 214.29 g/mol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including anticancer properties, mechanisms of action, and potential therapeutic applications.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 111750-46-0 |

| Molecular Formula | C8H14N4OS |

| Molecular Weight | 214.29 g/mol |

| Purity | Typically >95% |

Anticancer Activity

Research has indicated that compounds containing the thiadiazole moiety exhibit promising anticancer activity. A study evaluated various 1,3,4-thiadiazole derivatives against cancer cell lines such as PC3 (prostate cancer), MCF7 (breast cancer), and SKNMC (neuroblastoma). The results demonstrated that certain derivatives induced apoptosis via caspase activation, suggesting that similar derivatives like this compound may possess comparable mechanisms of action .

The anticancer effects are primarily attributed to the induction of apoptosis in cancer cells. The activation of caspases—specifically caspases 3, 8, and 9—plays a critical role in this process. Compounds that enhance these caspases' activity can lead to increased cancer cell death .

Case Studies

- In Vitro Studies : In studies involving MTT assays, compounds similar to this compound were tested for their ability to inhibit cell proliferation in various cancer cell lines. Results indicated a dose-dependent response with significant cytotoxicity observed at higher concentrations .

- Molecular Docking Studies : Docking studies have been conducted to explore the interaction of thiadiazole derivatives with target proteins involved in cancer progression. These studies help predict the binding affinity and potential inhibitory effects on specific enzymes related to tumor growth .

Summary of Findings

The biological activity of this compound highlights its potential as an anticancer agent. The following points summarize key findings:

- Apoptosis Induction : Demonstrated ability to induce apoptosis in various cancer cell lines.

- Caspase Activation : Enhances the activity of critical caspases involved in programmed cell death.

- Molecular Interaction : Exhibits promising binding affinities with proteins implicated in cancer biology.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Thiadiazole-acetamide derivatives differ primarily in substituents on the thiadiazole ring and the acetamide side chain. Key structural analogs include:

Key Observations :

- Electron-withdrawing groups (e.g., trifluoromethyl in 5l ) increase thermal stability (higher melting points) .

- Bulkier substituents (e.g., p-tolylamino-thiadiazole in 4y) enhance anticancer potency but may reduce solubility .

- Sulfur-containing moieties (e.g., thioacetamide in 4y , sulfhydryl in 63 ) correlate with cytotoxicity, likely via thiol-mediated redox interactions .

Yield Trends :

- Derivatives with arylthio substituents (e.g., 5l , 4y ) show moderate-to-high yields (56–88%) .

- Smaller substituents (e.g., methyl/ethyl) often yield >70% due to fewer steric hindrances .

Physicochemical Properties

*Estimated based on molecular formula (C9H15N4OS).

Anticancer Activity

- 4y : IC50 = 0.034 mmol L<sup>–1</sup> (A549), 0.084 mmol L<sup>–1</sup> (MCF-7); outperforms cisplatin .

- 63 : Moderate activity against MCF-7; mechanism linked to aromatase inhibition .

- 5l: Neuroprotective effects noted, but anticancer data absent .

Dimethylamino Advantage: The dimethylamino group in the target compound may improve cell membrane permeability compared to non-polar analogs (e.g., 63), though this requires experimental validation.

Antimicrobial Activity

Preparation Methods

Synthesis of 5-Ethyl-1,3,4-Thiadiazol-2-Amine

The preparation of 5-ethyl-1,3,4-thiadiazol-2-amine serves as the foundational step for subsequent derivatization. While explicit details of its synthesis are sparingly reported, analogous protocols suggest cyclocondensation reactions between thiosemicarbazide and ethyl-substituted carboxylic acid derivatives under acidic conditions. For instance, 2-amino-5-ethyl-1,3,4-thiadiazole has been synthesized via refluxing ethyl acetic acid derivatives with thiosemicarbazide in phosphorous oxychloride, followed by alkaline workup to isolate the amine product.

Key Reaction Parameters:

Chloroacetylation of 5-Ethyl-1,3,4-Thiadiazol-2-Amine

Spectroscopic Characterization and Analytical Validation

Infrared Spectroscopy (IR)

The IR spectrum of this compound is expected to exhibit:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

- δ 1.25 (t, 3H, J = 7.2 Hz, CH₂CH₃).

- δ 2.32 (s, 6H, N(CH₃)₂).

- δ 3.45 (q, 2H, J = 7.2 Hz, CH₂CH₃).

- δ 4.12 (s, 2H, COCH₂N).

- δ 12.48 (s, 1H, NH).

¹³C NMR (100 MHz, CDCl₃):

Mass Spectrometry (MS)

- Molecular Ion Peak: m/z 215.09612 [M+H]⁺.

- Fragmentation Pattern: Loss of dimethylamine (45 Da) and thiadiazole ring cleavage.

Synthetic Challenges and Process Optimization

Regioselectivity in Chloroacetylation

The electron-deficient nature of the thiadiazole ring directs chloroacetyl chloride to attack exclusively at the exocyclic amine group, ensuring high regioselectivity. Side reactions, such as over-acylation, are mitigated by maintaining stoichiometric control and low temperatures during reagent addition.

Purity Enhancement via Recrystallization

Recrystallization from ethanol or ethyl acetate/hexane mixtures improves product purity (>95%), as evidenced by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : H NMR identifies proton environments (e.g., dimethylamino singlet at ~2.2 ppm, thiadiazole protons at ~6.5–7.0 ppm). C NMR confirms carbonyl (170–175 ppm) and heterocyclic carbons .

- Infrared (IR) Spectroscopy : Detects amide C=O stretches (~1650–1700 cm) and N-H/N-C vibrations .

- Mass Spectrometry (MS) : HRMS provides exact mass matching the empirical formula (e.g., [M+H] for CHNOS: 251.0924) .

How can researchers address low yields in the final coupling step of the synthesis?

Q. Advanced

- Optimize reaction conditions : Use catalysts like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HOBt to enhance amide bond formation efficiency .

- Solvent selection : Switch to dichloromethane (DCM) or acetonitrile to improve solubility of intermediates .

- Temperature control : Conduct reactions under reflux (60–80°C) to accelerate kinetics without degrading sensitive groups .

- Purification : Employ column chromatography or preparative HPLC to isolate high-purity product .

How should discrepancies in biological activity data between in vitro and in vivo studies be analyzed?

Q. Advanced

- Purity validation : Confirm compound purity (>95%) via HPLC to rule out impurities affecting activity .

- Assay conditions : Standardize protocols (e.g., cell line viability, serum concentration) to minimize variability .

- Metabolic stability : Assess hepatic metabolism using liver microsomes; modify substituents (e.g., ethyl to trifluoromethyl) to enhance stability .

- Structural analogs : Compare with derivatives (e.g., fluorinated thiadiazoles) to identify activity trends .

What computational methods can predict the reactivity of this compound in biological systems?

Q. Advanced

- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites (e.g., sulfur in thiadiazole) .

- Molecular docking : Simulate interactions with target proteins (e.g., kinase enzymes) using software like AutoDock or Schrödinger .

- ADMET prediction : Use tools like SwissADME to estimate absorption, metabolism, and toxicity .

How can researchers design derivatives to enhance antimicrobial activity?

Q. Advanced

- Structure-Activity Relationship (SAR) :

- Introduce electron-withdrawing groups (e.g., nitro, chloro) at the thiadiazole 5-position to boost membrane penetration .

- Replace dimethylamino with morpholine or piperazine to improve solubility and target binding .

- In vitro testing : Screen derivatives against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC assays .

What safety protocols are recommended for handling this compound in laboratory settings?

Q. Basic

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents .

- Waste disposal : Segregate organic waste and collaborate with certified agencies for incineration .

How can the mechanism of action of this compound be determined in anticancer studies?

Q. Advanced

- Enzyme inhibition assays : Test against kinases (e.g., EGFR) or topoisomerases using fluorescence-based kits .

- Apoptosis markers : Measure caspase-3/7 activation via flow cytometry in treated cancer cells .

- Molecular dynamics simulations : Model binding stability with DNA or proteins over 100-ns trajectories .

How should conflicting 1^11H NMR data for the acetamide moiety be resolved?

Q. Advanced

- 2D NMR techniques : Use HSQC and HMBC to correlate ambiguous protons with carbon signals .

- X-ray crystallography : Resolve absolute configuration if crystals are obtainable .

- Variable temperature NMR : Assess conformational flexibility causing signal splitting .

What methodologies are used to study the metabolic stability of this compound?

Q. Advanced

- Liver microsome assays : Incubate with NADPH and monitor degradation via LC-MS over 60 minutes .

- Cytochrome P450 inhibition : Screen against CYP3A4/2D6 isoforms to identify metabolic pathways .

- Stable isotope labeling : Synthesize C-labeled analogs for precise metabolite tracking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.